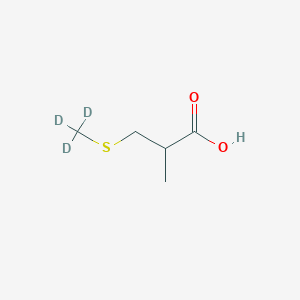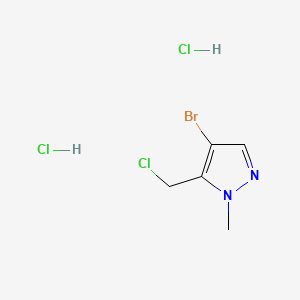
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride typically involves the halogenation of pyrazole derivatives. One common method includes the reaction of 1-methyl-1H-pyrazole with bromine and chloromethyl reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-5-nitrophthalonitrile: Another halogenated heterocyclic compound with similar reactivity.
2-Bromo-5-chloropyridine: A compound with similar halogenation patterns but different heterocyclic structure.
4,5-Dichloropyrazole: A closely related compound with two chlorine atoms instead of one bromine and one chlorine
Uniqueness
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C5H8BrCl3N2 |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
4-bromo-5-(chloromethyl)-1-methylpyrazole;dihydrochloride |
InChI |
InChI=1S/C5H6BrClN2.2ClH/c1-9-5(2-7)4(6)3-8-9;;/h3H,2H2,1H3;2*1H |
InChI-Schlüssel |
AXJUKYSCNJCRHH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)Br)CCl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


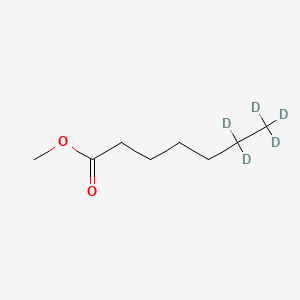
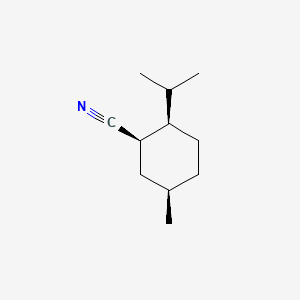
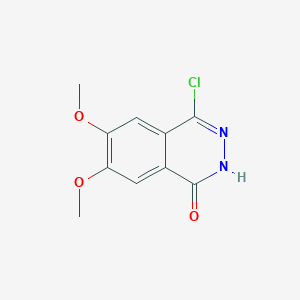
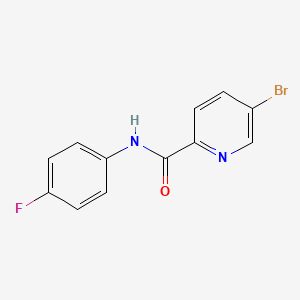
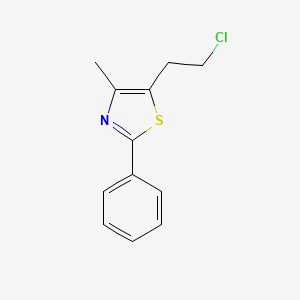
![(1S,2S,5R)-3-((R)-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13845047.png)
![1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione](/img/structure/B13845056.png)
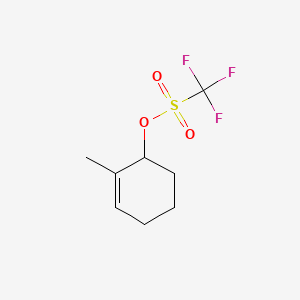
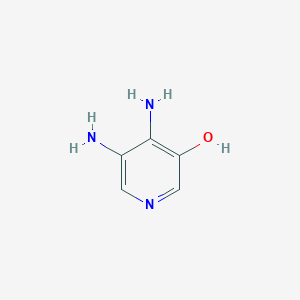

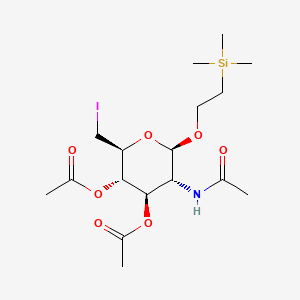
![Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13845087.png)

